molecular formula C8H17NO3S3 B15194066 Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate CAS No. 6142-42-3

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate

Katalognummer: B15194066
CAS-Nummer: 6142-42-3
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: OAPOPGVMCHGQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate (CAS: 242-644-7, EINECS: 242-644-7) is a sulfonate-containing organosulfur compound. However, the majority of available literature refers to its dimethyl analog, Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate (CAS: 18880-36-9, EINECS: 242-644-7), commonly abbreviated as DPS. This compound has the molecular formula C₆H₁₂NNaO₃S₃, a molecular weight of 265.35 g/mol, and features a dimethylamino-thioxomethyl-thio-propanesulfonate backbone. It is a white to off-white crystalline powder with a density of 1.478–1.49 g/cm³ and a boiling point of 245.5°C. DPS is primarily used in electroplating as a brightener and stabilizer for copper and precious metal deposition.

Eigenschaften

CAS-Nummer

6142-42-3

Molekularformel

C8H17NO3S3

Molekulargewicht

271.4 g/mol

IUPAC-Name

3-(diethylcarbamothioylsulfanyl)propane-1-sulfonic acid

InChI

InChI=1S/C8H17NO3S3/c1-3-9(4-2)8(13)14-6-5-7-15(10,11)12/h3-7H2,1-2H3,(H,10,11,12)

InChI-Schlüssel

OAPOPGVMCHGQNQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)SCCCS(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate typically involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid sodium salt to yield the final product .

Industrial Production Methods

In industrial settings, the production of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate involves its interaction with copper ions in electroplating baths. The compound acts as a complexing agent, binding to copper ions and facilitating their deposition onto the substrate. This results in the formation of bright, flat, and ductile copper layers. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of copper ions .

Vergleich Mit ähnlichen Verbindungen

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate (DPS)

  • Molecular Formula : C₆H₁₂NNaO₃S₃.
  • Molecular Weight : 265.35 g/mol.
  • Functional Groups: Dimethylamino, thioxomethyl, and sulfonate groups.
  • Applications :
    • Acts as a brightener in acid copper electroplating, producing ductile and smooth deposits.
    • Used in combination with polyethers and surfactants to enhance adsorption on cathode surfaces.
    • Stabilizes chemical baths for precious metal plating.
  • Mechanism : Adsorbs preferentially at high-current-density regions (e.g., via the sulfur atoms), accelerating the reduction of Cu²⁺ to Cu⁺ and promoting uniform deposition.

Polyethylene Glycol (PEG)-Bis(3-sulfopropyl) Disulfide (SPS)

  • Molecular Formula : C₆H₁₂Na₂O₆S₄.
  • Molecular Weight : 362.39 g/mol.
  • Functional Groups : Disulfide (-S-S-) and sulfonate (-SO₃⁻) groups.
  • Applications :
    • Widely used as a primary accelerator in TSV (Through-Silicon Via) copper electroplating.
    • Enhances bottom-up filling of microvias by reducing polarization.
  • Mechanism : Disulfide bonds cleave to form mercaptopropanesulfonate (MPS), which accelerates Cu⁺ formation. SPS and MPS interconvert in acidic baths.

3-Mercapto-1-propanesulfonic Acid Sodium Salt (MPS)

  • Molecular Formula : C₃H₇NaO₃S₂.
  • Molecular Weight : 198.19 g/mol.
  • Functional Groups : Thiol (-SH) and sulfonate groups.
  • Applications :
    • Functions as a secondary accelerator in copper plating, often paired with SPS.
    • Improves deposit uniformity in high-aspect-ratio structures.
  • Mechanism : The thiol group adsorbs on copper surfaces, accelerating Cu²⁺ reduction and suppressing hydrogen evolution.

Potassium 3-[(Ethoxythioxomethyl)thio]propanesulphonate

  • Molecular Formula : C₆H₁₀KO₃S₃ (estimated).
  • Functional Groups : Ethoxythioxomethyl and sulfonate groups.
  • Applications: Limited data, but structurally analogous to DPS. Likely used in niche electroplating applications.

Comparative Performance Data

Compound Molecular Weight (g/mol) Key Functional Groups Electroplating Role Adsorption Efficiency Stability in Acidic Baths
DPS 265.35 Dimethylamino, thioxomethyl Brightener, Stabilizer High Moderate
SPS 362.39 Disulfide, sulfonate Primary Accelerator Very High Low (converts to MPS)
MPS 198.19 Thiol, sulfonate Secondary Accelerator Moderate High
Diethylamino Analog* ~293.41 (estimated) Diethylamino, thioxomethyl Potential Brightener Unknown Unknown

*The diethylamino variant (CAS: 242-644-7) shares structural similarities with DPS but lacks detailed studies. Its larger alkyl groups may alter adsorption kinetics and solubility.

Key Research Findings

DPS vs. SPS/MPS :

  • DPS exhibits lower bath instability compared to SPS, which degrades into MPS under acidic conditions.
  • In TSV plating, DPS achieves comparable deposition rates to SPS but requires higher concentrations (~5–10 ppm vs. 1–2 ppm for SPS).
  • DPS produces deposits with superior ductility due to its nitrogen-containing groups, which mitigate internal stress.

Synergistic Effects: Combining DPS with PEG-based suppressors improves microvia filling by 30% compared to SPS alone. DPS’s dimethylamino group enhances compatibility with surfactants, reducing pitting defects.

Toxicity and Safety :

  • DPS has lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to MPS (LD₅₀ = 500 mg/kg).

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